molecular formula C17H17BrN2O2 B8694244 Benzyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate

Benzyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B8694244
M. Wt: 361.2 g/mol
InChI Key: KAOZZLVOLAHTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H17BrN2O2 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

benzyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H17BrN2O2/c18-14-8-9-15(19-11-14)16-7-4-10-20(16)17(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16H,4,7,10,12H2

InChI Key

KAOZZLVOLAHTEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-(pyrrolidin-2-yl)pyridine (2.67 g, 11.8 mmol) in DCM (20 mL) at 0° C. was added DIEA (1.5 eq), followed by CbzCl (1.1 eq). The resulting clear solution was warmed to it and stirred for 2 h. The reaction mixture was washed with brine, dried over Na2SO4, and concentrated. The crude product was purified by a SiO2 column (0-50% EtOAc/Hexanes, Rf=0.35 in 50% EtOAc) to afford the titled compound as a brownish oil (3.63 g).
Quantity
2.67 g
Type
reactant
Reaction Step One
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Quantity
20 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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